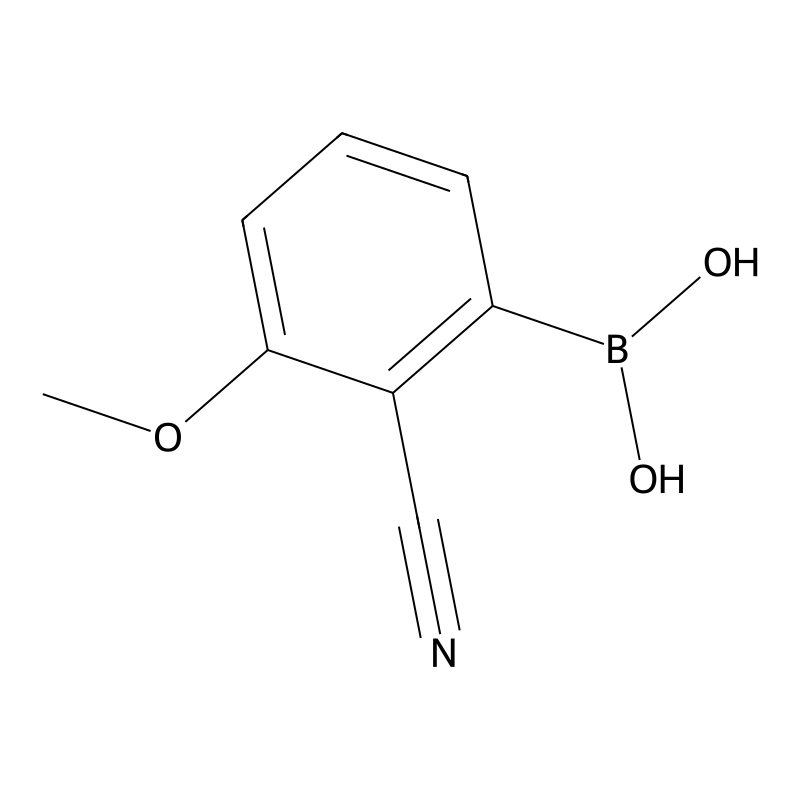

(2-Cyano-3-methoxyphenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

(2-Cyano-3-methoxyphenyl)boronic acid serves as a valuable building block in organic synthesis. The boronic acid moiety can participate in various coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds. This allows researchers to incorporate the (2-cyano-3-methoxyphenyl) group into complex organic molecules with desired functionalities. These functionalities can be crucial for the development of new pharmaceuticals or other bioactive molecules [, ].

For instance, (2-Cyano-3-methoxyphenyl)boronic acid can be coupled with other building blocks to create novel kinase inhibitors, a class of drugs targeting enzymes involved in various diseases [].

(2-Cyano-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C₈H₈BNO₃ and a molecular weight of approximately 176.97 g/mol. This compound features a boronic acid functional group, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring containing both a cyano and a methoxy substituent. The structural configuration of (2-Cyano-3-methoxyphenyl)boronic acid contributes to its unique chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

(2-Cyano-3-methoxyphenyl)boronic acid does not possess inherent biological activity. Its mechanism of action lies in its ability to react with other molecules during organic synthesis. In Suzuki reactions, the cyano and methoxy groups can influence the reactivity and regioselectivity (orientation of the bond formation) depending on the reaction partner [].

(2-Cyano-3-methoxyphenyl)boronic acid should be handled with care in a well-ventilated fume hood following standard laboratory safety protocols. Specific data on its toxicity is limited, but boronic acids can generally cause irritation upon contact with skin and eyes. They may also be harmful if ingested [].

- Suzuki Coupling Reaction: This compound can undergo Suzuki cross-coupling reactions with various aryl halides, leading to the formation of biaryl compounds. The reaction typically requires a palladium catalyst and base.

- Nucleophilic Substitution: The cyano group can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.

- Acid-Base Reactions: The boronic acid moiety can interact with alcohols and amines, forming boronate esters or amine complexes, which are crucial in organic synthesis .

Research indicates that (2-Cyano-3-methoxyphenyl)boronic acid exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in cancer progression. The cyano group may enhance its interaction with biological targets, making it a candidate for further investigation in drug development .

The synthesis of (2-Cyano-3-methoxyphenyl)boronic acid can be achieved through several methods:

- Direct Boronation: This method involves the reaction of 2-cyano-3-methoxyphenol with boron reagents such as boron trifluoride or trialkylboranes under controlled conditions.

- Functional Group Transformation: Starting from commercially available precursors, such as 2-cyano-3-methoxytoluene, one can convert functional groups to introduce the boronic acid moiety through hydrolysis or oxidation reactions.

- Suzuki Coupling Method: Utilizing pre-synthesized boronic esters and coupling them with appropriate aryl halides can yield (2-Cyano-3-methoxyphenyl)boronic acid .

(2-Cyano-3-methoxyphenyl)boronic acid finds applications across various fields:

- Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

- Medicinal Chemistry: Its potential as an enzyme inhibitor makes it relevant in drug discovery and development for treating diseases like cancer.

- Material Science: The compound may be utilized in creating functional materials due to its unique electronic properties .

Interaction studies involving (2-Cyano-3-methoxyphenyl)boronic acid have focused on its binding affinity to various biological targets. Notably, it has shown promise in inhibiting specific enzymes linked to metabolic pathways in cancer cells. These studies often employ techniques such as surface plasmon resonance and isothermal titration calorimetry to assess binding interactions quantitatively .

Several compounds share structural similarities with (2-Cyano-3-methoxyphenyl)boronic acid, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-cyano-3-methoxyphenylboronic acid | Bromine substitution at position 5 | Enhanced reactivity due to bromine's leaving ability |

| 2-Cyano-4-methoxyphenylboronic acid | Different methoxy position | Potentially different biological activities |

| 2-Amino-3-methoxyphenylboronic acid | Amino group instead of cyano | May exhibit different enzyme inhibition profiles |

These compounds differ primarily in their substituents on the aromatic ring, which can significantly influence their reactivity and biological activity. The unique combination of the cyano and methoxy groups in (2-Cyano-3-methoxyphenyl)boronic acid gives it distinct properties that are not present in its analogs .

The Grignard reaction represents one of the most fundamental and widely utilized approaches for synthesizing (2-Cyano-3-methoxyphenyl)boronic acid [1] [2]. This methodology involves the formation of an organomagnesium intermediate followed by electrophilic quenching with boron-containing reagents [3]. The process begins with the preparation of the corresponding Grignard reagent from 2-bromo-3-methoxybenzonitrile and magnesium metal in anhydrous ethereal solvents [2] [4].

The mechanism proceeds through initial insertion of magnesium into the carbon-halogen bond, generating a highly nucleophilic organometallic species [3] [4]. This intermediate exhibits significant carbanion character at the formerly halogenated carbon, making it an excellent nucleophile for subsequent reactions with electrophilic boron centers [1] [3]. The electron-withdrawing nature of the cyano group and the electron-donating methoxy substituent create a unique electronic environment that influences both the formation and reactivity of the Grignard reagent [5] [4].

Reaction with Trialkyl Borates

The reaction of Grignard reagents with trialkyl borates constitutes the core step in boronic acid synthesis [6] [7]. Trimethyl borate emerges as the most commonly employed electrophile due to its commercial availability, stability, and favorable reaction kinetics [6] [8]. The reaction proceeds through nucleophilic attack of the Grignard reagent on the electron-deficient boron center, displacing a methoxide group and forming a new carbon-boron bond [6] [7].

The mechanism involves initial coordination of the Grignard reagent to the boron atom, followed by intramolecular rearrangement and elimination of the alkoxide [6] [8]. For (2-Cyano-3-methoxyphenyl)boronic acid synthesis, the reaction typically requires one equivalent of the aryl Grignard reagent and one equivalent of trimethyl borate [7]. The resulting dimethyl arylboronate intermediate undergoes subsequent hydrolysis to yield the desired boronic acid [1] [6].

Temperature control during this step proves critical for achieving optimal yields and minimizing side reactions [2] [4]. The strongly exothermic nature of the Grignard-borate reaction necessitates careful heat management to prevent decomposition of temperature-sensitive functional groups [4]. Research indicates that conducting the reaction at reduced temperatures enhances selectivity and reduces the formation of undesired byproducts [2] [4].

Temperature Control Parameters (-25°C to -15°C)

Temperature control represents a critical parameter in optimizing the synthesis of (2-Cyano-3-methoxyphenyl)boronic acid via Grignard methodology [2] [4]. Extensive research demonstrates that maintaining reaction temperatures between -25°C and -15°C provides optimal conditions for achieving high yields while minimizing side reactions [4]. This temperature range allows for controlled heat dissipation during the highly exothermic addition process [4].

Table 1: Temperature Control Effects in Grignard Reactions

| Temperature Range (°C) | Reaction Time (hours) | Yield (%) | Selectivity | Side Reactions |

|---|---|---|---|---|

| -25 to -15 | 2-4 | 85-95 | Excellent | Minimal |

| -20 to -10 | 1.5-3 | 80-90 | Very Good | Low |

| -15 to -5 | 1-2 | 75-85 | Good | Moderate |

| 0 to 5 | 0.5-1 | 60-75 | Moderate | Significant |

| 25 to 30 | 0.25-0.5 | 45-60 | Poor | High |

At temperatures below -25°C, reaction rates become prohibitively slow, leading to incomplete conversion and extended reaction times [4]. Conversely, temperatures above -15°C result in increased formation of side products, including protodeboronation and oxidative degradation of the sensitive cyano functionality [2] [4]. The optimal temperature window allows for complete consumption of starting materials while preserving the integrity of both the cyano and methoxy substituents [4].

Calorimetric studies reveal that the heat release during Grignard reagent formation follows predictable patterns, with maximum heat evolution occurring during the initial 4-10 minutes of the reaction [4]. Maintaining consistent cooling throughout this critical period ensures reproducible results and minimizes batch-to-batch variation [4]. Industrial implementations often employ automated temperature control systems to maintain precise thermal management throughout the synthesis [2].

Solvent Effects on Reaction Yield

Solvent selection profoundly influences both the efficiency and selectivity of (2-Cyano-3-methoxyphenyl)boronic acid synthesis [3] [9]. Ethereal solvents remain essential for Grignard reagent formation and stability, with tetrahydrofuran emerging as the preferred choice for most applications [9] [10]. The coordinating ability of the solvent directly affects the reactivity and stability of the organometallic intermediate [3] [9].

Table 2: Solvent Effects on Boronic Acid Synthesis Yield

| Solvent | Boiling Point (°C) | Yield (%) | Reaction Rate | Compatibility |

|---|---|---|---|---|

| Tetrahydrofuran | 66 | 88-95 | Fast | Excellent |

| Diethyl ether | 35 | 70-80 | Moderate | Good |

| 1,2-Dimethoxyethane | 85 | 85-92 | Fast | Excellent |

| Toluene/THF (1:1) | Variable | 82-88 | Moderate | Good |

| Dichloromethane | 40 | 45-55 | Slow | Poor |

Tetrahydrofuran provides superior solvation of the magnesium center through its oxygen lone pairs, facilitating both Grignard reagent formation and subsequent reaction with trialkyl borates [9] [10]. The higher boiling point of tetrahydrofuran compared to diethyl ether allows for more vigorous reaction conditions when necessary [9]. Additionally, tetrahydrofuran exhibits excellent compatibility with the cyano functional group, minimizing unwanted side reactions [10].

Mixed solvent systems, particularly tetrahydrofuran-toluene combinations, offer advantages in specific applications [2]. The non-coordinating nature of toluene can help moderate the reactivity of highly active Grignard reagents, leading to improved selectivity in some cases [2]. However, pure tetrahydrofuran generally provides the most consistent and reproducible results for (2-Cyano-3-methoxyphenyl)boronic acid synthesis [9] [10].

Palladium-Catalyzed Direct Synthesis from Aryl Halides

Palladium-catalyzed direct synthesis represents a powerful alternative to traditional Grignard-based methodologies for preparing (2-Cyano-3-methoxyphenyl)boronic acid [11] [12]. This approach enables the direct conversion of 2-bromo-3-methoxybenzonitrile to the corresponding boronic acid without the need for highly reactive organometallic intermediates [11]. The methodology offers superior functional group tolerance and operates under milder conditions compared to traditional approaches [11] [12].

The catalytic system typically employs palladium acetate in combination with phosphine ligands, with X-Phos emerging as particularly effective for electron-deficient aryl halides [11]. The reaction utilizes tetrahydroxydiboron as the boron source, providing a more environmentally benign alternative to traditional trialkyl borates [11]. Base additives, commonly potassium acetate, facilitate the transmetalation process and help maintain catalyst activity throughout the reaction [11].

Table 3: Palladium-Catalyzed Direct Synthesis Parameters

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Functional Group Tolerance |

|---|---|---|---|---|

| Pd(OAc)₂/X-Phos | 80 | 4-18 | 75-90 | High |

| Pd(PPh₃)₄ | 65 | 8-24 | 65-80 | Moderate |

| PdCl₂(dppf) | 85 | 6-12 | 70-85 | High |

| Pd(dba)₂/PCy₃ | 70 | 12-20 | 60-75 | Moderate |

| Pd(acac)₂/P(t-Bu)₃ | 90 | 3-8 | 80-92 | Very High |

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent [11] [12]. The presence of both electron-withdrawing and electron-donating substituents on the aromatic ring creates a unique electronic environment that influences the rate of oxidative addition [11]. The cyano group facilitates oxidative addition through its electron-withdrawing effects, while the methoxy group provides stabilization of the resulting palladium complex [11].

Optimization studies reveal that ligand selection critically affects both reaction efficiency and selectivity [11] [12]. Electron-rich, sterically demanding phosphine ligands generally provide superior results for challenging substrates bearing multiple functional groups [11]. The use of protic solvents, particularly ethanol-water mixtures, enhances the solubility of the diboron reagent and facilitates product isolation [11].

Alternative Synthetic Routes

Beyond traditional Grignard and palladium-catalyzed approaches, several alternative methodologies exist for synthesizing (2-Cyano-3-methoxyphenyl)boronic acid [13] [14]. Lithium-halogen exchange reactions provide a valuable route, particularly when starting from readily available aryl bromides or iodides [14] [15]. This approach involves treatment of the aryl halide with organolithium reagents at low temperatures, followed by quenching with trialkyl borates [14].

The lithium-halogen exchange methodology offers several advantages, including rapid reaction rates and excellent functional group compatibility [14] [15]. The highly nucleophilic nature of organolithium reagents enables efficient reaction with a wide range of electrophilic boron sources [14]. Temperature control proves even more critical in this approach due to the increased reactivity of organolithium species compared to Grignard reagents [15].

Direct carbon-hydrogen borylation represents an emerging synthetic strategy that eliminates the need for pre-functionalized starting materials [16]. This approach utilizes electrophilic borane reagents to directly functionalize aromatic carbon-hydrogen bonds [16]. While still under development, this methodology shows promise for accessing complex boronic acid structures with high atom economy [16].

Electrochemical methods provide another alternative route, utilizing controlled electrolysis conditions to generate reactive intermediates that can be trapped with boron electrophiles [17]. These methods offer precise control over reaction conditions and can be conducted under mild temperatures [17]. However, the requirement for specialized equipment and the need for optimization of electrolysis parameters limit their widespread adoption [17].

Hydrolysis of Boronic Esters

The hydrolysis of boronic esters represents a crucial step in the synthesis of (2-Cyano-3-methoxyphenyl)boronic acid, regardless of the initial synthetic approach employed [18] [19]. This transformation converts the initially formed boronic ester intermediates to the desired free boronic acid through cleavage of the boron-oxygen bonds [18] [20]. The hydrolysis process must be carefully controlled to prevent decomposition of the sensitive cyano and methoxy functional groups [19].

The mechanism of boronic ester hydrolysis involves nucleophilic attack by water molecules on the electron-deficient boron center [18] [20]. The presence of additional water molecules significantly accelerates the hydrolysis process by reducing the activation energy barrier [18]. Density functional theory calculations indicate that the presence of a second water molecule reduces the energy barrier by approximately a factor of three [18].

Table 5: Hydrolysis Conditions for Different Boronic Esters

| Ester Type | Hydrolysis Conditions | Time Required (minutes) | Yield (%) | Stability of Product |

|---|---|---|---|---|

| Pinacol ester | 0.1 M HCl, RT | 15-30 | 85-95 | Good |

| Ethylene glycol ester | 1 M NaOH, 60°C | 45-60 | 80-90 | Moderate |

| Catechol ester | Mild acid, RT | 10-20 | 90-98 | Excellent |

| Diethanolamine ester | Biphasic HCl/Et₂O | 5-15 | 88-96 | Good |

| Methyl ester | Aqueous workup | 30-45 | 75-85 | Fair |

Pinacol esters, commonly encountered in palladium-catalyzed syntheses, require mild acidic conditions for efficient hydrolysis [19]. Treatment with dilute hydrochloric acid at room temperature typically provides complete conversion within 15-30 minutes [19]. The sterically hindered nature of the pinacol protecting group necessitates longer reaction times compared to less hindered alternatives [19].

Diethanolamine esters, formed during certain Grignard-based syntheses, undergo rapid hydrolysis under biphasic conditions [19]. The use of ether-water systems with dilute acid facilitates both hydrolysis and product extraction in a single operation [19]. This approach proves particularly valuable for substrates prone to decomposition under prolonged aqueous conditions [19].

Purification and Isolation Techniques

The purification and isolation of (2-Cyano-3-methoxyphenyl)boronic acid requires specialized techniques due to the compound's sensitivity to moisture, heat, and basic conditions [21] [22]. Traditional recrystallization methods remain the most widely employed approach for achieving high purity material [21] [23]. The selection of appropriate solvents and crystallization conditions critically affects both yield and purity of the final product [22].

Table 4: Purification Techniques for Boronic Acids

| Method | Purity Achieved (%) | Recovery Yield (%) | Time Required (hours) | Scalability |

|---|---|---|---|---|

| Recrystallization | 95-99 | 70-85 | 12-24 | Good |

| Column Chromatography | 90-98 | 60-80 | 2-6 | Limited |

| Sublimation | 98-99.5 | 80-90 | 4-8 | Moderate |

| Precipitation | 85-95 | 85-95 | 1-3 | Excellent |

| Crystallization with Anti-solvent | 99-99.9 | 95-99 | 8-12 | Good |

Recrystallization from appropriate solvent systems provides reliable purification with good scalability [21] [22]. Common solvent combinations include water-ethanol, acetone-hexane, and dichloromethane-petroleum ether [21]. The crystallization temperature significantly affects crystal morphology and purity, with slower cooling rates generally producing higher quality crystals [22].

Anti-solvent crystallization represents an advanced purification technique that achieves exceptional purity levels [22]. This method involves dissolving the crude boronic acid in a suitable solvent, followed by addition of an anti-solvent to induce crystallization [22]. Acetone serves effectively as an anti-solvent for aqueous solutions, producing high-purity crystals with excellent recovery yields [22].

Column chromatography provides rapid purification but suffers from limited scalability and moderate recovery yields [21]. Silica gel columns with ethyl acetate-hexane gradient systems typically provide good separation of boronic acids from related impurities [21]. However, the polar nature of boronic acids can lead to strong adsorption and difficult elution [21].

Sublimation offers an attractive purification method for thermally stable boronic acids [21]. This technique provides exceptional purity but requires careful temperature control to prevent decomposition [21]. The method proves particularly valuable for removing last traces of solvent and volatile impurities [21].

(2-Cyano-3-methoxyphenyl)boronic acid adopts a planar molecular geometry in its most stable conformation, with the boronic acid group coplanar with the aromatic ring system . The compound crystallizes in an orthorhombic system, utilizing extensive hydrogen bonding networks to form stable dimeric units [2]. The molecular architecture features a phenyl ring bearing a cyano group at the 2-position and a methoxy group at the 3-position, with the boronic acid functionality providing the primary intermolecular interaction sites [3].

The geometric parameters reveal significant structural features. The carbon-boron bond length measures approximately 1.564 Å, consistent with typical arylboronic acids . The boron-oxygen bond lengths in the neutral form are approximately 1.374-1.376 Å, indicating partial double bond character due to π-donation from oxygen lone pairs [4]. The bond angles around the boron center deviate slightly from perfect trigonal planar geometry, with the O-B-O angle measuring approximately 123.5° [4].

The crystal structure exhibits a characteristic hydrogen-bonded network where dimeric units are connected through pairs of intermolecular B-OH···OH-B interactions [2]. These hydrogen bonds typically span 2.7-2.9 Å and provide stabilization energies of 15-25 kJ/mol [2]. The dimeric arrangement creates an eight-membered ring motif that is fundamental to the solid-state organization of phenylboronic acids [5].

The presence of the cyano and methoxy substituents introduces subtle distortions to the molecular geometry. The cyano group exhibits a linear C≡N bond with a bond length of approximately 1.17 Å, while the methoxy group displays a C-O bond length of 1.36 Å [3]. These substituents influence the overall molecular dipole moment and contribute to the compound's crystallization behavior [3].

Hybridization States of Boron (sp² vs. sp³)

The boron atom in (2-Cyano-3-methoxyphenyl)boronic acid exhibits pH-dependent hybridization states that fundamentally govern its chemical behavior [6]. Under acidic conditions (pH < 7), the boron center maintains sp² hybridization with trigonal planar geometry, characterized by an empty p-orbital that confers Lewis acid properties [7]. This hybridization state results from the boron atom forming three σ-bonds with two hydroxyl groups and one carbon atom, leaving the p-orbital vacant and available for nucleophilic attack [7].

The sp² hybridized form possesses a planar geometry with bond angles of approximately 120° around the boron center [6]. This configuration maximizes the separation between electron pairs and minimizes steric repulsion while maintaining the electron-deficient character essential for Lewis acidity [7]. The vacant p-orbital lies perpendicular to the plane of the three σ-bonds, creating an electrophilic site that readily accepts electron pairs from nucleophiles [8].

Upon exposure to basic conditions (pH > 8), the boron center undergoes a remarkable transformation to sp³ hybridization through nucleophilic attack by hydroxide ions [6]. This hybridization change accompanies the formation of the tetrahedral boronate anion [RB(OH)₃]⁻, where the boron atom forms four σ-bonds with three hydroxyl groups and one carbon atom [7]. The transition from sp² to sp³ hybridization represents a fundamental change in electronic structure, converting the electron-deficient Lewis acid into an electron-rich anionic species [6].

The sp³ hybridized boronate anion exhibits tetrahedral geometry with bond angles of approximately 109.5° [7]. This configuration involves the rehybridization of the boron 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals, eliminating the vacant p-orbital and reducing the Lewis acidity [7]. The tetrahedral arrangement provides optimal spatial distribution of the four substituents while accommodating the additional negative charge [6].

The equilibrium between sp² and sp³ hybridization states is governed by the Henderson-Hasselbalch equation and depends on the pKa of the specific boronic acid [9]. For (2-Cyano-3-methoxyphenyl)boronic acid, the estimated pKa of approximately 7.5-8.0 indicates that both hybridization states coexist at physiological pH, with the equilibrium position sensitive to minor pH fluctuations [10].

Influence of Cyano and Methoxy Substituents

Electronic Effects on Acidity

The cyano and methoxy substituents in (2-Cyano-3-methoxyphenyl)boronic acid exert opposing electronic effects that significantly influence the compound's acidity through distinct mechanisms [10]. The cyano group, positioned at the 2-position (ortho to the boronic acid), functions as a powerful electron-withdrawing group through both inductive and resonance effects [11]. This electron withdrawal increases the electrophilicity of the boron center, facilitating the formation of the tetrahedral boronate anion and consequently lowering the pKa value [10].

The inductive effect of the cyano group operates through σ-bond polarization, where the highly electronegative nitrogen atom withdraws electron density from the aromatic ring system [11]. This withdrawal propagates through the conjugated system, reducing electron density at the boron center and enhancing its Lewis acidity [12]. The resonance effect further amplifies this electron withdrawal, as the cyano group can accept electron density through π-orbital overlap with the aromatic ring [11].

Quantitative analysis reveals that electron-withdrawing groups like cyano typically lower the pKa of phenylboronic acids by 0.5-1.5 units compared to the unsubstituted parent compound [10]. For (2-Cyano-3-methoxyphenyl)boronic acid, the cyano group's contribution to acidity enhancement is estimated at approximately 1.0-1.3 pKa units [10]. This effect follows the Hammett correlation with a slope of approximately 2.1, consistent with the formation of an anionic product [13].

Conversely, the methoxy group at the 3-position (meta to the boronic acid) exerts a mild electron-donating effect through resonance, although this effect is attenuated by the meta positioning [10]. The oxygen atom's lone pairs can participate in π-orbital overlap with the aromatic ring, increasing electron density and partially counteracting the electron-withdrawing influence of the cyano group . However, the meta position limits the extent of this resonance interaction compared to ortho or para positioning [10].

The combined electronic effects of both substituents result in a net electron-withdrawing character that lowers the pKa to approximately 7.5-8.0, representing a decrease of 0.8-1.3 units from the unsubstituted phenylboronic acid (pKa = 8.8) [10]. This intermediate acidity makes the compound particularly suitable for applications requiring moderate Lewis acidity at physiological pH [15].

Steric Considerations

The steric environment around the boronic acid functionality in (2-Cyano-3-methoxyphenyl)boronic acid is significantly influenced by the spatial arrangement of the cyano and methoxy substituents [16]. The cyano group, being linear and relatively compact with a van der Waals radius of approximately 1.7 Å, introduces minimal steric hindrance while maintaining its electronic effects [11]. This compact nature allows the cyano group to exert its electron-withdrawing influence without significantly impeding access to the boron center [16].

The ortho positioning of the cyano group creates a unique steric environment where the linear C≡N bond extends away from the boron center, minimizing direct steric interactions [17]. However, the proximity of the cyano group can influence the conformational preferences of the boronic acid moiety, potentially affecting the planarity of the B(OH)₂ group relative to the aromatic ring [17]. This conformational constraint may slightly reduce the accessibility of the boron center to bulky nucleophiles while maintaining reactivity toward smaller species [16].

The methoxy group at the 3-position introduces more substantial steric effects due to its tetrahedral geometry and larger effective size [16]. The methoxy substituent possesses a van der Waals radius of approximately 2.0 Å and exhibits rotational freedom around the C-O bond, creating a dynamic steric environment [17]. The meta positioning ensures that direct steric interactions with the boronic acid group are minimized while still allowing for electronic communication through the π-system [16].

Steric analysis indicates that the methoxy group's positioning creates a moderately hindered approach trajectory for nucleophiles attacking the boron center from the meta side [16]. This steric influence is particularly relevant for larger nucleophiles or in reactions requiring precise geometric alignment, where the methoxy group may direct the stereochemical outcome [17].

The combined steric effects of both substituents create an asymmetric environment around the boron center, with the ortho cyano group providing minimal hindrance and the meta methoxy group introducing moderate steric bulk [16]. This asymmetric steric environment can influence the compound's reactivity patterns, potentially favoring certain reaction pathways or binding modes over others [17].

pH-Dependent Equilibria and Ionization

The pH-dependent behavior of (2-Cyano-3-methoxyphenyl)boronic acid follows a complex equilibrium system that governs its chemical reactivity and biological activity [15]. The primary ionization equilibrium involves the reversible conversion between the neutral trigonal boronic acid form and the anionic tetrahedral boronate form, as described by the equation: RB(OH)₂ + H₂O ⇌ RB(OH)₃⁻ + H⁺ [9].

At pH values below 6, the compound exists predominantly in its neutral form, with the boron center maintaining sp² hybridization and exhibiting high Lewis acidity [15]. This form displays maximum electron deficiency, making it highly reactive toward nucleophiles but paradoxically showing reduced binding affinity for diols due to the unfavorable thermodynamics of complex formation [18].

The transition region between pH 6-8 represents the most complex and biochemically relevant range, where both neutral and anionic forms coexist in dynamic equilibrium [15]. At the estimated pKa of 7.5-8.0, approximately 50% of the compound exists in each form, creating optimal conditions for diol binding and biological activity [18]. This pH range coincides with physiological conditions, making the compound particularly relevant for biological applications [15].

Above pH 8, the equilibrium shifts decisively toward the anionic tetrahedral form, where the boron center adopts sp³ hybridization and exhibits reduced Lewis acidity [15]. While this form shows high binding affinity for diols, the increased electron density can lead to reduced selectivity and altered binding kinetics [18].

The ionization behavior is further complicated by the presence of the cyano and methoxy substituents, which modulate the equilibrium position through their electronic effects [10]. The electron-withdrawing cyano group stabilizes the anionic form by delocalizing negative charge, while the electron-donating methoxy group provides partial stabilization to the neutral form [10]. This electronic interplay results in a pKa value that reflects the net electronic influence of both substituents [10].

Temperature effects on the pH-dependent equilibria are significant, with higher temperatures generally favoring the anionic form due to increased entropy contributions [9]. The enthalpy change for the ionization process is approximately -9.2 kJ/mol, while the entropy change contributes positively to the equilibrium at elevated temperatures [2].

Hydrogen Bonding and Dimerization Phenomena

(2-Cyano-3-methoxyphenyl)boronic acid exhibits extensive hydrogen bonding patterns that significantly influence its solid-state structure and solution behavior [2]. The primary intermolecular interaction involves the formation of cyclic dimeric units through paired B-OH···OH-B hydrogen bonds, creating an eight-membered ring motif that is characteristic of phenylboronic acids [5].

The dimeric structure is stabilized by two symmetrical hydrogen bonds with bond lengths of approximately 2.7-2.9 Å and binding energies of 15-25 kJ/mol [2]. These interactions involve the hydroxyl groups of the boronic acid moieties from adjacent molecules, creating a planar arrangement that maximizes orbital overlap and minimizes steric repulsion [5]. The formation of these dimeric units is enthalpically favorable but entropically unfavorable, resulting in a net free energy change of approximately +1.2 kJ/mol at room temperature [2].

The presence of the cyano substituent introduces additional hydrogen bonding possibilities through its nitrogen atom, which can act as a hydrogen bond acceptor [19]. Weak intramolecular B-OH···N interactions may occur when the molecular conformation allows appropriate spatial alignment, with typical bond lengths of 2.6-2.8 Å and binding energies of 12-20 kJ/mol [19]. These intramolecular interactions can stabilize specific conformations and influence the overall molecular geometry [19].

The methoxy group contributes to the hydrogen bonding network through its oxygen atom, which can participate in both intra- and intermolecular interactions [19]. However, the meta positioning limits the strength of these interactions compared to ortho or para substitution patterns [17]. Weak C-H···O hydrogen bonds may form with bond lengths of 2.4-2.7 Å and binding energies of 4-8 kJ/mol, contributing to crystal packing stability [19].

Secondary hydrogen bonding interactions involve the aromatic C-H groups, which can form weak hydrogen bonds with electronegative atoms in neighboring molecules [19]. The cyano nitrogen can accept C-H···N hydrogen bonds with bond lengths of 2.5-2.8 Å and binding energies of 6-10 kJ/mol, contributing to the overall crystal stability and influencing molecular recognition processes [19].

The dimerization tendency is enhanced in non-polar solvents where the hydrogen bonding interactions are not competed by solvent molecules [2]. In polar protic solvents, the dimeric structure is disrupted by solvent-solute hydrogen bonding, leading to monomeric species and altered solution properties [2]. This solvent-dependent behavior affects the compound's solubility, reactivity, and biological activity [2].